4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid (DFTC) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a thiazole derivative that has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. In
Scientific Research Applications
Synthesis and Biological Activities
Novel Thiazole Derivatives : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting significant fungicidal and antivirus activities. This research demonstrates a new strategy for controlling fungi and virus infections (Li Fengyun et al., 2015).
Spectral Features and Solvent Effects : An in-depth study on 4-methylthiadiazole-5-carboxylic acid highlighted its structural, electronic, and spectroscopic characteristics using density functional theory. The research provides insights into the hydrogen bonding and solvent effects on this compound (Isha Singh et al., 2019).
Heterocyclic γ-Amino Acids : The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) offers a short and versatile chemical route to orthogonally protected ATCs, valuable for mimicking protein secondary structures (L. Mathieu et al., 2015).
Liquid Crystalline Behaviors : Study on carboxylic acid derivatives containing 1,3,4-thiadiazole ring revealed their liquid crystalline properties, influenced by the length of the alkoxy chain attached to the phenyl moiety (H. J. Jaffer et al., 2017).
Corrosion Inhibition : Thiazole hydrazones showed promising results as corrosion inhibitors for mild steel in acidic media. This research combines thermodynamic, electrochemical, and quantum chemical methods to evaluate their effectiveness (Turuvekere K. Chaitra et al., 2016).
Chemoselective Synthesis : The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing bromodifluoromethyl thiazoles showcases a novel approach to introduce functional groups useful in drug discovery (Marco Colella et al., 2018).
Mechanism of Action
Target of Action
Organic molecules with hybridized local and charge transfer (hlct) characters, which this compound may possess, have been studied for their potential in the field of two-photon fluorescence imaging and light-emitting diodes (leds) .
Mode of Action
The mode of action of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with its targets, leading to changes in their function. The compound shows apparent two-photon fluorescence properties, and its absorption section enhances with solvent polarity due to the intramolecular charge transfer (ICT) process .
Biochemical Pathways
The compound’s solvent-dependent photophysical properties and temperature-dependent photoluminescence behavior suggest it may influence various biochemical processes .
Result of Action
The compound’s two-photon fluorescence properties and its influence on the ict process suggest it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid. For instance, the compound’s photophysical properties are solvent-dependent, and its photoluminescence behavior is temperature-dependent . These factors could potentially affect the compound’s interaction with its targets and its overall effectiveness.
properties
IUPAC Name |
4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJOJSWCWRTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid |
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